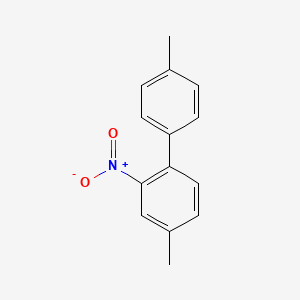
4,4'-Dimethyl-2-nitrobiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Dimethyl-2-nitrobiphenyl is an organic compound with the molecular formula C14H13NO2 It is a derivative of biphenyl, where two methyl groups are attached to the 4 and 4’ positions, and a nitro group is attached to the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,4’-Dimethyl-2-nitrobiphenyl can be synthesized through the nitration of 4,4’-dimethylbiphenyl. The nitration process typically involves the use of a nitrating agent such as nitric acid in the presence of a catalyst. One efficient method involves the use of nitrogen dioxide and molecular oxygen over zeolites, which allows for regioselective nitration with high yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of 4,4’-Dimethyl-2-nitrobiphenyl may involve large-scale nitration processes using continuous flow reactors. The use of solid acid catalysts like zeolites can improve the efficiency and environmental impact of the process by reducing the need for hazardous acids and allowing for catalyst recycling .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Dimethyl-2-nitrobiphenyl undergoes various chemical reactions, including:
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group.
Common Reagents and Conditions
Reduction: Triethyl phosphite in the presence of solvents like cumene or t-butylbenzene.
Substitution: Various electrophiles can be used under acidic or basic conditions, depending on the desired substitution pattern.
Major Products Formed
Reduction: 4,4’-Dimethyl-2-aminobiphenyl.
Substitution: Depending on the electrophile used, various substituted biphenyl derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
4,4’-Dimethyl-2-nitrobiphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Industry: Used in the production of dyes, pigments, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4,4’-Dimethyl-2-nitrobiphenyl involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, potentially leading to DNA damage and other cellular effects . The exact pathways and molecular targets depend on the specific biological context and the presence of other reactive species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dimethylbiphenyl: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitrobiphenyl: Similar nitro group placement but lacks the methyl groups, affecting its chemical properties and reactivity.
4,4’-Dinitrobiphenyl:
Uniqueness
4,4’-Dimethyl-2-nitrobiphenyl is unique due to the combination of methyl and nitro groups, which confer specific electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Eigenschaften
CAS-Nummer |
53356-70-0 |
|---|---|
Molekularformel |
C14H13NO2 |
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
4-methyl-1-(4-methylphenyl)-2-nitrobenzene |
InChI |
InChI=1S/C14H13NO2/c1-10-3-6-12(7-4-10)13-8-5-11(2)9-14(13)15(16)17/h3-9H,1-2H3 |
InChI-Schlüssel |
APGSMLUEVFZMTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2-Ethoxyethyl)sulfanyl]benzene](/img/structure/B14006325.png)
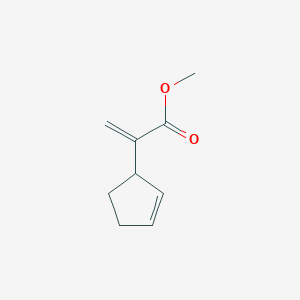
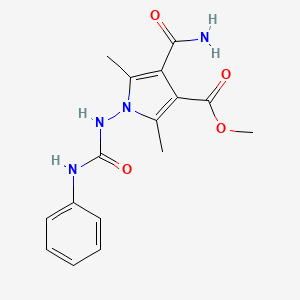
![[2-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate](/img/structure/B14006331.png)


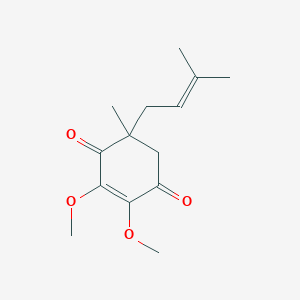
![1-Boc-3-[(tert-butyldimethylsilyl)oxy]-2,3,4,7-tetrahydro-1H-azepine](/img/structure/B14006355.png)
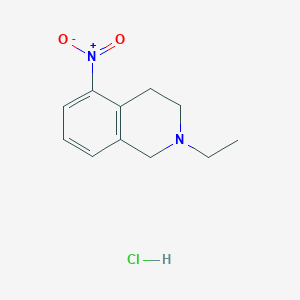
![N-{2-[(9-Butyl-9H-purin-6-yl)sulfanyl]ethyl}-N'-methylurea](/img/structure/B14006364.png)
![Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]-](/img/structure/B14006370.png)
![Dimethyl 2-[[3-benzylsulfanyl-2-(butanoylamino)propanoyl]amino]pentanedioate](/img/structure/B14006376.png)

